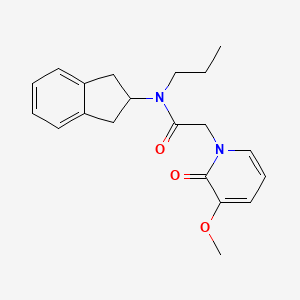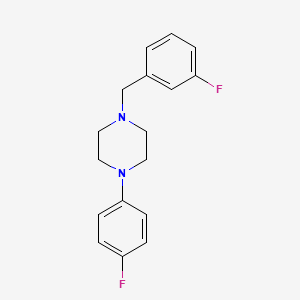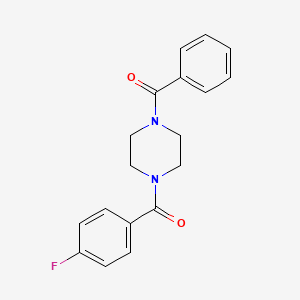![molecular formula C20H22FN3 B5618239 3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole](/img/structure/B5618239.png)
3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole, also known as FM2 or WAY-163909, is a compound that belongs to the class of indole derivatives. It has been studied for its potential use in the treatment of various disorders, including anxiety, depression, and schizophrenia.
Mechanism of Action
The exact mechanism of action of 3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D2 receptor. This dual action may contribute to its anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects:
3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole has been shown to have a number of biochemical and physiological effects, including increasing serotonin and dopamine levels in the brain, reducing anxiety and depression-like behaviors, and improving cognitive function. It has also been shown to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
One advantage of 3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole is its high potency and selectivity for the 5-HT1A and D2 receptors, which makes it a useful tool for studying the role of these receptors in various disorders. However, its limited solubility and stability may pose challenges in some lab experiments.
Future Directions
There are several future directions for 3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole research, including investigating its potential use in the treatment of other disorders such as Parkinson's disease and Alzheimer's disease, exploring its effects on different brain regions and neuronal circuits, and developing more stable and soluble analogs for use in lab experiments and clinical trials.
In conclusion, 3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole is a promising compound that has been studied for its potential use in the treatment of various disorders. Its dual action on the 5-HT1A and D2 receptors may contribute to its anxiolytic, antidepressant, and antipsychotic effects. While there are some limitations to its use in lab experiments, further research may lead to the development of more stable and soluble analogs with even greater therapeutic potential.
Synthesis Methods
3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole can be synthesized through a multi-step process involving the reaction of 4-fluorobenzyl chloride with piperazine, followed by cyclization with indole-2-carboxylic acid. The final product can be obtained through purification and crystallization.
Scientific Research Applications
3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole has been extensively studied for its potential use in the treatment of various disorders, including anxiety, depression, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models, as well as antipsychotic effects in schizophrenia models. 3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole has also been studied as a potential treatment for drug addiction and cognitive impairment.
properties
IUPAC Name |
3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3/c1-15-19(18-4-2-3-5-20(18)22-15)14-23-10-12-24(13-11-23)17-8-6-16(21)7-9-17/h2-9,22H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POSUDKVKSYHVKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CN3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-1H-indole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(dimethylamino)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5618160.png)
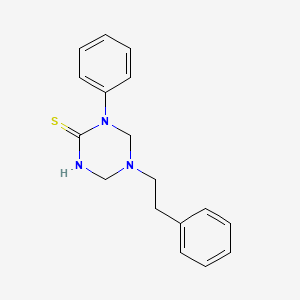
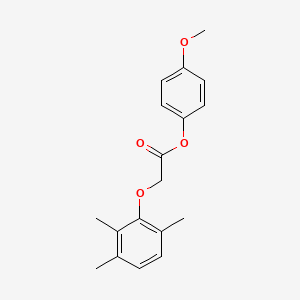
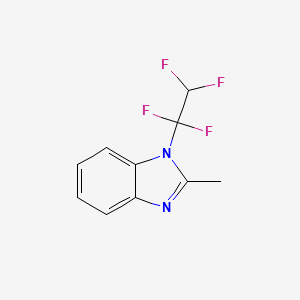
![3-(1-butyl-1H-imidazol-2-yl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine](/img/structure/B5618198.png)
![N-{[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}-8-methoxy-3-chromanecarboxamide](/img/structure/B5618204.png)
![(4S)-4-(methoxymethyl)-3,3-dimethyl-1-[3-(1H-tetrazol-1-yl)propanoyl]-4-piperidinol](/img/structure/B5618217.png)
![1-(2-{3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone](/img/structure/B5618223.png)
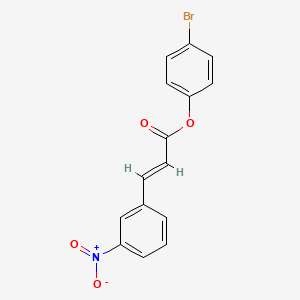
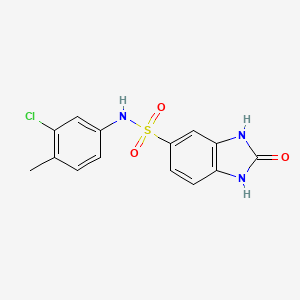
![3-(2-furyl)-N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]propanamide](/img/structure/B5618238.png)
